![molecular formula C28H34N2O6 B613429 Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH CAS No. 955048-89-2](/img/structure/B613429.png)
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a peptide that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This peptide is a derivative of the naturally occurring amino acid, leucine, and has unique structural features that make it an attractive candidate for studying protein-protein interactions, enzyme kinetics, and drug discovery.
Scientific Research Applications
Peptide Chemistry
“Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH” is a dipeptide building block containing Ser- or Thr-derived oxazolidines, also known as pseudoprolines . These pseudoprolines are versatile tools for overcoming some intrinsic problems in the field of peptide chemistry .
Disruption of β-sheet Structures
The presence of pseudoprolines within a peptide sequence results in the disruption of β-sheet structures . These structures are considered as a source of intermolecular aggregation during chain elongation .
Increasing Solvation and Coupling Kinetics in Peptide Assembly
The disruption of β-sheet structures by pseudoprolines leads to an increase in solvation and coupling kinetics in peptide assembly . This can be particularly useful in the synthesis of complex peptides .
Accessing Large Peptides by Convergent Strategies
The use of pseudoprolines offers new possibilities for accessing large peptides by convergent strategies . This can be beneficial in the development of new therapeutic peptides .
Chemoselective Ligation Techniques
Pseudoprolines can also be used in chemoselective ligation techniques . These techniques are important in the synthesis of proteins and other large biomolecules .
Facilitating Cyclization of Peptides
The incorporation of a pseudoproline unit facilitates the cyclization of peptides . Cyclization can increase the stability and biological activity of peptides, making this an important technique in peptide synthesis .
properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJFZHIGWFIEW-CQLNOVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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